Enantiomer-Dependent Antibacterial Activity of Quinolone Derivatives Synthesized from (R)- vs. (S)-2-Methylpiperazine Synthons
The (R)-enantiomer of 2-methylpiperazine, when incorporated as the 7-piperazinyl substituent in quinolone antibiotics, produces derivatives that exhibit 2- to 64-fold differences in in vitro antibacterial activity compared to the corresponding (S)-enantiomer derivatives [1]. This stereochemical differentiation was observed in approximately 52% of the 14 bacterial strains tested, demonstrating that the choice of enantiomer is not pharmacologically neutral [2].
| Evidence Dimension | In vitro antibacterial activity of quinolone derivatives |
|---|---|
| Target Compound Data | Derivatives synthesized from (R)-2-methylpiperazine; activity relative to (S)-enantiomer varies by 2-64 fold |
| Comparator Or Baseline | Derivatives synthesized from (S)-2-methylpiperazine |
| Quantified Difference | 2- to 64-fold difference in antibacterial activity between R and S enantiomers in approximately 52% of tested cases |
| Conditions | 14 bacterial strains; quinolone derivatives with 7-(3-methylpiperazin-1-yl) substitution |
Why This Matters
This quantifiable stereochemical differentiation justifies procurement of the specific (R)-enantiomer for quinolone antibiotic development programs targeting specific bacterial profiles.
- [1] Liu, B., Xu, G.-Y., Yang, C.-H., Wu, X.-H., & Xie, Y.-Y. (2005). Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorganic & Medicinal Chemistry, 13(7), 2451-2458. View Source
- [2] Liu, B., Xu, G.-Y., Yang, C.-H., Wu, X.-H., & Xie, Y.-Y. (2005). Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. ScienceDirect. View Source
